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5-iodo-N,N-dimethyl-1H-pyrazole-
Compound Name:
1-sulfonamide

CAS No.: 917899-39-9

Cat. No.: B15053105
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Executive Summary

The iodinated pyrazole moiety represents a "Goldilocks" zone in heterocyclic chemistry: it is
reactive enough to serve as a versatile handle for cross-coupling (C—C, C—N bond formation)
yet stable enough to survive multi-step synthetic sequences.[1] In drug discovery, the iodine
substituent at the C-4 position often acts as a metabolic blocker or a lipophilic pharmacophore,
while in radiopharmaceutical sciences, it serves as a critical entry point for isotopic labeling (

) or radiofluorination via iodonium salts.

This guide details the regioselective synthesis, catalytic utility, and biological applications of
iodinated pyrazoles, supported by validated protocols.

Part 1: Regioselective Synthesis (The “Installation")

The synthesis of iodinated pyrazoles is governed by the electronic disparity between the
varying positions of the azole ring. The choice of reagent dictates whether the iodine installs at
the nucleophilic C-4 position or the acidic C-5 position.
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Electrophilic Aromatic Substitution (EAS) - C-4
Selectivity

The pyrazole ring is electron-rich. Under standard electrophilic conditions, the lone pair on the

-1 nitrogen donates density into the ring, activating the C-4 position.

e Reagents:

-lodosuccinimide (NIS) is preferred over elemental iodine (
) due to higher atom economy and easier handling.

e Mechanism: The electrophilic iodine species (

) attacks the C-4 position, followed by deprotonation to restore aromaticity.

e Why C-4? The C-3 and C-5 positions are adjacent to the electron-withdrawing nitrogen
atoms (inductive effect), making them less nucleophilic than C-4.

Lithiation-Trapping — C-5 Selectivity

To access the C-5 iodinated isomer, one must invert the reactivity logic using a strong base.

e Reagents:ngcontent-ng-c1352109670=""_nghost-ng-c1270319359="" class="inline ng-star-
inserted">

-Butyllithium (
-BuLi) followed by
]

e Mechanism: The proton at C-5 is the most acidic (pKa ~19.8 for 1-methylpyrazole) due to the
inductive effect of the adjacent

-1. Lithiation generates a C-5 carbanion, which then attacks the iodine source.

e Constraint: This requires an
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-protected pyrazole (e.qg.,
-methyl,

-SEM) to prevent deprotonation of the NH group.

Visualization: Regioselectivity Map

The following diagram illustrates the divergent synthetic pathways based on reagent choice.
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Caption: Divergent synthesis pathways. Electrophiles (NIS) target the nucleophilic C-4; Bases
(n-BuLi) target the acidic C-5.

Part 2: The "Handle" — Cross-Coupling Applications

The C—I bond in pyrazoles is weaker (approx. 50 kcal/mol) than C—Br or C-Cl bonds, making it
the premier substrate for Palladium-catalyzed cross-coupling. 4-lodopyrazoles are extensively
used to build "biaryl" scaffolds common in kinase inhibitors.

Suzuki-Miyaura Coupling

This is the most frequent application.[3] The 4-iodopyrazole acts as the electrophile, coupling
with aryl boronic acids.

o Catalyst Systems:
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or
are standard.

o Base: Mild bases like

or
are preferred to prevent hydrolysis of sensitive groups.

 Utility: Used to synthesize p38 MAP kinase inhibitors and COX-2 inhibitors (e.g., Celecoxib
analogs).

Sonogashira Coupling

Coupling 4-iodopyrazoles with terminal alkynes yields alkynyl-pyrazoles, which are precursors
to fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Radiopharmaceutical Precursors

In nuclear medicine, the non-radioactive iodinated pyrazole is often a standard for identifying
the retention time of a radio-labeled analog. More importantly, iododestannylation is used:

o Start with a 4-iodopyrazole.[4][1][2][5][6][71[8][9]
» Convert to a 4-tributylstannyl pyrazole.
» React with radioactive
and an oxidant to generate the hot tracer for SPECT imaging [1].

Part 3: Experimental Protocols (Self-Validating)

The following protocols are designed to be robust and reproducible.

Protocol A: Synthesis of 4-lodo-1-methyl-1H-pyrazole
(NIS Method)

This protocol utilizes NIS for high atom economy and mild conditions, avoiding the harsh
oxidants required by
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methods.

Materials:

1-Methyl-1H-pyrazole (1.0 equiv)
-lodosuccinimide (NIS) (1.1 equiv)

Acetonitrile (ACN) (Solvent, 0.5 M concentration)

Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

Setup: Charge a round-bottom flask with 1-Methyl-1H-pyrazole and Acetonitrile. Stir at room
temperature (RT).

Addition: Add the catalytic Acetic Acid. Then, add NIS portion-wise over 10 minutes.
Reasoning: Exothermic control and prevention of di-iodination side products.

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product is
usually less polar than the starting material.

Quench: Dilute with EtOAc and wash with 10% Sodium Thiosulfate (

) solution. Validation: The thiosulfate removes unreacted iodine species, turning the organic
layer from yellow/brown to clear.

Workup: Wash with brine, dry over

, filter, and concentrate in vacuo.

Purification: Recrystallize from Hexanes or perform flash chromatography if necessary.
o Expected Yield: 85-95%.
o Characterization:

NMR will show a significant upfield shift of the C-4 signal due to the heavy atom effect of
lodine (typically ~50-60 ppm).
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Protocol B: Suzuki Coupling of 4-lodopyrazole

A general procedure for attaching an aryl group to the C-4 position.

Materials:

4-lodo-1-methyl-1H-pyrazole (1.0 equiv)

Phenylboronic acid (1.2 equiv)

(0.05 equiv)

(2.0 equiv)[1][6]

Dioxane/Water (4:1 ratio)[1]

Step-by-Step:

Degassing: Combine solvent, base, and reactants in a vial. Sparge with Nitrogen/Argon for
10 minutes. Critical Step: Oxygen poisons the Pd(0) active species.

Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

Heating: Heat to 90°C for 12 hours.

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove

Palladium black.

Isolation: Concentrate and purify via silica gel chromatography.

Part 4: Data & Comparative Analysis
Table 1: Comparison of lodination Methods for
Pyrazoles
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Regioselect .
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ivity
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. - 0
(Standard) Ammonium (Exclusive) iodine compatible
Nitrate) (cheap) with sensitive
groups [2].
NIS is more
High atom i
Electrophilic NIS, C-4 g expensive
) ) 85-95% economy, than
(Mild) TFA/AcOH (Exclusive) ] ]
mild acid
Requires
cryogenic
temps
o ) C-5 Access to C- ]
Lithiation -BulLi, ) 70-85% N (-78°C), inert
(Exclusive) 5 position
atmosphere,
and N-
protection [3].
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Water difficult
Green ,
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Chemistry ) ) -
, Water organic waste  lipophilic
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Visualization: The Cross-Coupling Workflow

This diagram depicts the catalytic cycle utilizing the 4-iodopyrazole as the oxidative addition

partner.
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Caption: The Suzuki-Miyaura cycle. The weak C-1 bond facilitates rapid oxidative addition, the
rate-limiting step in many couplings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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